N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline and various thiazolopyrimidine precursors. The reaction conditions may involve:
Condensation reactions: Combining 4-ethoxyaniline with a thiazolopyrimidine precursor under acidic or basic conditions.
Oxidation and reduction: Using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride to achieve the desired functional groups.
Substitution reactions: Introducing the methylsulfanyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and amines.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor modulation: Binding to receptors and altering their signaling pathways.
DNA interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores but different substituents.
Phenylacetamides: Compounds with phenylacetamide structures but different functional groups.
Uniqueness
N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-ethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential based on diverse sources.
Chemical Structure and Synthesis
The compound belongs to the thiazolo[4,5-d]pyrimidine class, which has been noted for its anticancer properties. The structure includes an ethoxyphenyl group and a methylsulfanyl substituent, contributing to its unique reactivity and biological profile. The synthesis typically involves multi-step reactions that are confirmed through various spectroscopic techniques such as NMR and Mass Spectrometry .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazolo[4,5-d]pyrimidines can inhibit key enzymes involved in cancer progression. The specific mechanism often involves the inhibition of kinase pathways that are crucial for tumor growth and survival .
Antimicrobial Properties
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at certain concentrations . The presence of the methylsulfanyl group is believed to enhance this activity by interacting with microbial enzymes.
Case Studies
- Antibacterial Evaluation : A study evaluated a series of thiazolo[4,5-d]pyrimidines for their antibacterial properties. Among these compounds, those with similar structural motifs to this compound showed significant inhibition against E. coli and P. aeruginosa at concentrations around 100 μg/mL .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., MCF-7) revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics. This suggests potential for further development as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways related to proliferation and survival in cancer cells. Additionally, the compound may disrupt metabolic processes in bacteria through its interaction with essential enzymes .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C15H16N2O2S |
Molecular Weight | 284.36 g/mol |
Anticancer Activity | Inhibits cancer cell proliferation |
Antimicrobial Activity | Effective against E. coli, S. aureus |
Mechanism of Action | Kinase inhibition; enzyme interaction |
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-3-23-11-6-4-10(5-7-11)18-12(21)8-20-9-17-14-13(15(20)22)25-16(19-14)24-2/h4-7,9H,3,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLABFLDODJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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